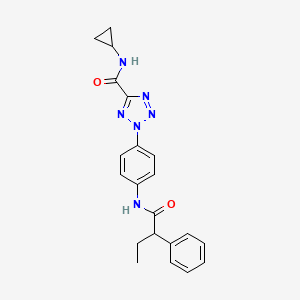

N-cyclopropyl-2-(4-(2-phenylbutanamido)phenyl)-2H-tetrazole-5-carboxamide

Description

N-cyclopropyl-2-(4-(2-phenylbutanamido)phenyl)-2H-tetrazole-5-carboxamide is a synthetic small molecule characterized by a tetrazole core substituted with a phenylbutanamido group at the 4-position of the phenyl ring and an N-cyclopropyl carboxamide moiety. Tetrazoles are nitrogen-rich heterocycles known for their metabolic stability and role as bioisosteres for carboxylic acids, making them valuable in medicinal chemistry for enhancing pharmacokinetic properties .

Properties

IUPAC Name |

N-cyclopropyl-2-[4-(2-phenylbutanoylamino)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O2/c1-2-18(14-6-4-3-5-7-14)20(28)22-16-10-12-17(13-11-16)27-25-19(24-26-27)21(29)23-15-8-9-15/h3-7,10-13,15,18H,2,8-9H2,1H3,(H,22,28)(H,23,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCADRGDUQPPJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-(2-phenylbutanamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

Amidation Reaction: The phenylbutanamido group is formed through an amidation reaction, where a carboxylic acid derivative reacts with an amine.

Tetrazole Ring Formation: The tetrazole ring is synthesized through a [2+3] cycloaddition reaction between an azide and a nitrile compound.

Final Coupling: The final step involves coupling the cyclopropyl, phenylbutanamido, and tetrazole moieties under suitable reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(4-(2-phenylbutanamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-2-(4-(2-phenylbutanamido)phenyl)-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-(2-phenylbutanamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and physiological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Variations

The tetrazole ring in the target compound distinguishes it from structurally related carboxamides featuring thiazole, triazole, or indazole cores. For example:

- Triazole derivatives : 1,2,4-Triazole-3(4H)-thiones (e.g., compounds [7–9] in ) share similar hydrogen-bonding capabilities but differ in ring size and tautomeric behavior, which can influence binding specificity .

- Indazole derivatives : N-cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide () replaces the tetrazole with an indazole, offering a larger aromatic system that may enhance π-π stacking but reduce metabolic stability .

Table 1: Comparison of Heterocyclic Cores

Substituent Effects

- Phenylbutanamido vs. Chromene-carboxamido : The target compound’s 2-phenylbutanamido group provides steric bulk and lipophilicity, contrasting with the planar, electron-rich chromene system in N-cyclopropyl-2-(4-(8-methoxy-2-oxo-2H-chromene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide (). The latter may exhibit enhanced UV absorption and redox activity due to the conjugated chromene system.

- N-Cyclopropyl Carboxamide : This moiety is conserved across multiple analogs (e.g., ), suggesting its role as a pharmacophore for target engagement. Cyclopropyl groups often improve metabolic resistance by shielding labile sites .

Table 2: Substituent Impact on Properties

Spectroscopic Characterization

While direct data for the target compound is unavailable, comparisons can be inferred:

Biological Activity

N-cyclopropyl-2-(4-(2-phenylbutanamido)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of N-cyclopropyl-2-(4-(2-phenylbutanamido)phenyl)-2H-tetrazole-5-carboxamide can be summarized as follows:

- Molecular Formula : C₁₈H₁₈N₄O₂

- Molecular Weight : 342.36 g/mol

- Chemical Structure : The compound features a tetrazole ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various biochemical pathways. The tetrazole moiety is particularly notable for its ability to modulate the activity of certain enzymes and receptors.

Biological Activity Overview

- Anti-inflammatory Activity :

- Anticancer Potential :

-

Inhibition of TGF-β Receptor :

- The compound has been evaluated for its potential as an inhibitor of the TGF-β type I receptor (ALK5), which is implicated in fibrotic diseases and cancer metastasis. In vitro studies demonstrated significant inhibitory activity against ALK5, making it a candidate for further development as a therapeutic agent for fibrotic conditions .

Table 1: Summary of Biological Activity Studies

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of N-cyclopropyl-2-(4-(2-phenylbutanamido)phenyl)-2H-tetrazole-5-carboxamide. Early results indicate favorable oral bioavailability and metabolic stability, which are essential for its development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-cyclopropyl-2-(4-(2-phenylbutanamido)phenyl)-2H-tetrazole-5-carboxamide?

- Methodological Answer : Synthesis optimization involves multi-step reactions, including tetrazole ring formation via sodium azide-mediated cyclization and coupling of the phenylbutanamido moiety. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency .

- Temperature control : Elevated temperatures (80–120°C) for tetrazole cyclization improve reaction rates .

- Purification : Chromatography or recrystallization ensures high purity (>95%) by removing unreacted intermediates .

Q. How do the functional groups in this compound influence its chemical reactivity and stability?

- Methodological Answer :

- Tetrazole ring : Prone to oxidation/reduction; stability is pH-dependent, requiring neutral conditions for storage .

- Cyclopropyl group : Enhances metabolic stability by resisting enzymatic degradation, critical for in vitro assays .

- Carboxamide linkage : Susceptible to hydrolysis under acidic/basic conditions, necessitating controlled reaction environments .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regioselectivity of the tetrazole ring and substituent positions .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Docking studies : Use tools like AutoDock Vina to predict binding affinities to targets (e.g., mGlu4 receptor) by analyzing interactions between the tetrazole ring and receptor active sites .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity to prioritize synthetic targets .

- MD simulations : Assess stability of ligand-receptor complexes under physiological conditions (e.g., solvation effects) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-response standardization : Use consistent molar concentrations across assays (e.g., IC50 values in enzymatic vs. cell-based studies) .

- Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) alongside functional assays (e.g., cAMP modulation for GPCR targets) .

- Batch variability analysis : Compare purity and stereochemical integrity across synthetic batches using HPLC and chiral chromatography .

Q. How can researchers design in vitro models to study this compound’s mechanism of action in neurodegenerative diseases?

- Methodological Answer :

- Cell lines : Use SH-SY5Y neurons or primary cortical cultures to assess neuroprotection against glutamate excitotoxicity, linked to mGlu4 modulation .

- Biomarker profiling : Measure changes in phosphorylated tau or Aβ42 levels via ELISA in iPSC-derived neuronal models .

- Calcium imaging : Monitor intracellular Ca²⁺ flux to evaluate receptor-mediated signaling pathways .

Q. What strategies improve the compound’s bioavailability in preclinical pharmacokinetic studies?

- Methodological Answer :

- Prodrug design : Modify the carboxamide group to ester prodrugs for enhanced intestinal absorption .

- Nanoparticle encapsulation : Use PEGylated liposomes to improve plasma half-life and blood-brain barrier penetration .

- CYP450 inhibition assays : Identify metabolic hotspots (e.g., cyclopropane oxidation) to guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.